(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide
Beschreibung
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide is a chiral propionamide derivative characterized by a cyclopropyl group and a 1-methyl-piperidin-3-yl moiety attached to the amide nitrogen. The stereochemistry at the amino group (S-configuration) and the piperidine ring’s substitution pattern are critical for its biological interactions. This compound is hypothesized to exhibit enhanced metabolic stability due to the cyclopropyl group, which reduces oxidative degradation, and the piperidine moiety, which may influence solubility and receptor binding .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGYBXVWVGZEZ-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C2CCCN(C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Enantioselective Synthesis via Boc-Protected Intermediates
A widely reported method employs Boc-protected (S)-2-aminopropionic acid as the starting material. The synthesis involves three key steps:
-
Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base, achieving >95% protection efficiency.
-
Coupling : The Boc-protected amino acid reacts with 1-methyl-piperidin-3-amine and cyclopropylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This step yields the tertiary amide with 68–72% efficiency.
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, furnishing the final compound in 89% yield.
Key Advantages :
-
High enantiomeric excess (≥98% ee) due to chiral integrity preservation.
-
Scalable to multi-kilogram batches with minimal racemization.
Racemic Synthesis Followed by Chiral Resolution
Non-Chiral Precursor Route
This cost-effective approach synthesizes the racemic mixture first:
-
Piperidine Functionalization : 1-Methyl-piperidin-3-amine is acylated with 2-chloropropionyl chloride in the presence of sodium bicarbonate, yielding N-(1-methyl-piperidin-3-yl)-2-chloropropionamide (83% yield).
-
Cyclopropylamine Substitution : The chloride undergoes nucleophilic substitution with cyclopropylamine in acetonitrile at 80°C, producing the racemic amide (76% yield).
Enzymatic Resolution
Racemic material is resolved using immobilized penicillin acylase, selectively deprotecting the (R)-enantiomer. The desired (S)-enantiomer is isolated via chromatography with 45–50% overall yield.
Limitations :
Cyclopropanation Strategy
In Situ Cyclopropane Ring Formation
This method introduces the cyclopropyl group during synthesis:
-
Allyl Intermediate Preparation : N-(1-methyl-piperidin-3-yl)-2-aminopropionamide is treated with allyl bromide in THF, forming the allyl derivative (91% yield).
-
Simmons-Smith Cyclopropanation : Reaction with diiodomethane and a zinc-copper couple generates the cyclopropyl ring. Optimal conditions (0°C, 12 hr) yield 67% of the target compound.
Challenges :
Reductive Amination Pathway
One-Pot Reductive Coupling
A streamlined approach combines reductive amination and cyclization:
-
Imine Formation : 1-Methyl-piperidin-3-one reacts with cyclopropylamine in methanol, forming the imine intermediate.
-
Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine (78% yield).
-
Acylation : The amine is acylated with Boc-protected alanine using EDC/HOBt, followed by deprotection with HCl/dioxane (62% overall yield).
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent advancements utilize microreactors for enhanced control:
-
Reaction Parameters :
-
Benefits :
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity (ee) |
|---|---|---|---|---|---|
| Chiral Starting Materials | Boc-(S)-2-aminopropionic acid | HATU, TFA | DMF, RT | 68–72% | ≥98% |
| Racemic Resolution | 1-Methyl-piperidin-3-amine | Penicillin acylase | 37°C, pH 7.5 | 45–50% | ≥99% |
| Cyclopropanation | Allyl derivative | Zn-Cu, CH₂I₂ | 0°C, 12 hr | 67% | 95% |
| Reductive Amination | 1-Methyl-piperidin-3-one | NaBH₃CN | MeOH, RT | 62% | 90% |
Challenges and Optimizations
Stereochemical Control
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, particularly in creating complex molecules.
- Chiral Auxiliary: It is utilized in asymmetric synthesis to enhance the selectivity of reactions.
Biology
- Enzyme Inhibition Studies: Research indicates that (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic function.
- Receptor Modulation: The compound shows promise in binding to neurotransmitter receptors, particularly opioid and orexin receptors, suggesting its role as a selective modulator.
Medicine
- Neurological Applications: Preliminary studies indicate its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
- Therapeutic Potential: It is being explored as a candidate for developing analgesics and treatments for sleep disorders, given its receptor activity.
Receptor Binding Studies
Research has demonstrated that (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide exhibits selective binding profiles to various receptors. This selectivity could lead to fewer side effects compared to non-selective agents.
Therapeutic Efficacy
In animal models, compounds similar to (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide have shown efficacy in reducing pain and improving sleep quality. These findings support its potential therapeutic applications in clinical settings.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structurally analogous compounds vary in their N-substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties, biological activity, and commercial viability. Below is a detailed analysis:
Structural Analogs
Key Observations:
- Cyclopropyl vs. Linear Alkyl Groups : The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to isopropyl or methyl substituents, which may degrade faster .
- Piperidine vs. Thiazole : The piperidine ring enhances basicity and solubility in physiological conditions, whereas the thiazole group in analogs (e.g., ) introduces polarizability but may reduce bioavailability .
- Stereochemistry : The (S)-configuration in the target compound and its (R)-piperidine analog () highlights stereochemical sensitivity in biological systems; discontinued status of the (R)-analog suggests inferior efficacy or pharmacokinetics .
Functional Analogs
- Saw Palmetto (Serenoa repens): A herbal remedy proposed to inhibit testosterone effects, but evidence for efficacy in androgenetic alopecia is unclear. Unlike the target compound, it lacks a defined molecular mechanism and structural specificity .
Research Findings and Challenges
- Synthesis and Stability : Discontinued analogs () suggest challenges in synthesis or stability, possibly due to stereochemical complexity or reactive functional groups (e.g., thiazole). The target compound’s cyclopropyl group may mitigate these issues .
- The nitrobenzyl analog () demonstrates how electron-withdrawing groups may alter reactivity and metabolism .
Biologische Aktivität
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide, a chiral compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an amino group, a cyclopropyl moiety, and a piperidine ring. Its IUPAC name is (2S)-2-amino-N-[(3R)-1-methylpiperidin-3-yl]propanamide. The synthesis typically involves coupling (S)-2-amino-propionic acid with (R)-1-methyl-piperidine using coupling agents such as EDCI and HOBt under mild conditions. Purification methods like recrystallization or column chromatography are employed to achieve high purity.
The biological activity of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : It may bind to various enzymes or receptors, modulating their activity.
- Pathways Involved : The compound influences signaling pathways related to neurotransmission, enzyme inhibition, and cellular metabolism .
Enzyme Inhibition
Research indicates that this compound shows potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival. Studies have demonstrated that derivatives of this compound can enhance metabolic stability while maintaining inhibitory potency against GSK-3β .
Anticancer Properties
Recent studies highlight the anticancer potential of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide:
- Cytotoxicity : In vitro assays have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
- Mechanism of Action : Flow cytometry analysis indicates that these compounds induce apoptosis in cancer cells, likely through the activation of caspase pathways .
Case Study 1: GSK-3β Inhibition
A study focused on a series of amide-based derivatives derived from (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide demonstrated improved inhibitory potency against GSK-3β. The most potent derivatives showed IC50 values ranging from 360 nM to 480 nM while exhibiting favorable metabolic profiles and low cytotoxicity in non-cancerous cell lines .
Case Study 2: Anticancer Activity
Another investigation into the compound's anticancer properties revealed that it could effectively inhibit cell proliferation in MCF-7 cells. The presence of electron-withdrawing groups was found to enhance biological activity significantly. The study concluded that the compound's structural features play a crucial role in its efficacy as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H21N3O2 |
| IUPAC Name | (2S)-2-amino-N-[(3R)-1-methylpiperidin-3-yl]propanamide |
| Key Biological Activities | GSK-3β inhibition, anticancer |
| IC50 Values Against MCF-7 | Micromolar range |
| Mechanism of Action | Apoptosis induction via caspases |
Q & A
Q. What synthetic strategies ensure high enantiomeric purity of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-propionamide?
To achieve high enantiomeric purity (e.g., ≥96% ee), researchers should employ chiral synthesis techniques such as asymmetric catalysis or chiral auxiliary-mediated reactions. For example, the use of (S)-configured starting materials or enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) can minimize racemization during amide bond formation. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is critical for verifying optical purity, as demonstrated in the analysis of structurally related SARMs like S-4 . Additionally, monitoring reaction conditions (temperature, solvent polarity) helps prevent epimerization during piperidine ring functionalization.
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
A combination of techniques is recommended:
- HPLC-UV/HRMS : For assessing purity (>98%) and confirming molecular weight (e.g., using electrospray ionization).
- NMR Spectroscopy : 1H/13C NMR (500 MHz) resolves stereochemistry, cyclopropyl group conformation, and piperidine ring substituents. 2D experiments (COSY, HSQC) validate connectivity .
- X-ray Crystallography : Determines absolute configuration if single crystals are obtainable.
- Elemental Analysis : Validates empirical formula (C, H, N content) to ±0.4% accuracy .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
Store the compound in airtight, light-resistant containers under inert gas (argon) at -20°C. Stability studies indicate that amide derivatives with cyclopropyl groups are sensitive to hydrolysis in humid environments. Pre-packaged desiccants (e.g., silica gel) and periodic purity checks via HPLC are advised. Avoid prolonged exposure to temperatures >25°C, as thermal stress may induce ring-opening reactions in the cyclopropyl moiety .
Advanced Research Questions
Q. What methodological approaches optimize ligand-receptor binding affinity for δ-opioid receptors?
To enhance binding affinity, consider:
- Bivalent Ligand Design : Conjugate the compound to enkephalin-like peptides via flexible linkers (e.g., polyethylene glycol), leveraging dual binding to orthosteric and allosteric receptor sites. Fluorine substitutions (e.g., at the piperidine methyl group) can improve metabolic stability and binding interactions, as seen in analogous opioid ligands .
- In Silico Docking : Use software like AutoDock Vina to model interactions with receptor hotspots (e.g., transmembrane domains 2/3 of δ-opioid receptors). Molecular dynamics simulations (50–100 ns) assess conformational stability of ligand-receptor complexes .
- SPR/Biolayer Interferometry : Quantify binding kinetics (Ka/Kd) using immobilized receptor fragments .
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data?
Discrepancies often arise from metabolic instability or poor bioavailability. Mitigation strategies include:
- Prodrug Modifications : Introduce ester or carbamate groups at the amine or cyclopropyl positions to enhance membrane permeability.
- Microsomal Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation of the piperidine ring) .
- Pharmacokinetic Profiling : Conduct LC-MS/MS-based studies in rodent plasma to measure AUC, Cmax, and half-life. Adjust dosing regimens or formulation (e.g., liposomal encapsulation) to improve exposure .
Q. What computational methods validate the stereochemical assignment of this compound?
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311++G**) to optimize geometry and calculate NMR chemical shifts. Compare computed shifts (via GIAO method) with experimental 1H/13C NMR data to confirm the (S)-configuration .
- Electronic Circular Dichroism (ECD) : Match experimental ECD spectra with TD-DFT-predicted spectra for absolute configuration determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
